molecular formula C7H11ClN2 B3012516 3-(Chloromethyl)-1-propyl-1H-pyrazole CAS No. 1707359-95-2

3-(Chloromethyl)-1-propyl-1H-pyrazole

Cat. No.: B3012516
CAS No.: 1707359-95-2
M. Wt: 158.63
InChI Key: NUWVUPMTMSOMQG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWVUPMTMSOMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707359-95-2
Record name 3-(chloromethyl)-1-propyl-1H-pyrazole
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Contextualization Within Modern Organic Synthesis

In modern organic synthesis, the demand for efficient and modular routes to complex molecules is paramount. 3-(Chloromethyl)-1-propyl-1H-pyrazole serves as a prime example of a versatile building block designed to meet this demand. The strategic placement of its functional groups allows for a high degree of control in synthetic transformations.

The propyl substituent at the N-1 position of the pyrazole (B372694) ring is not merely an inert appendage; it plays a crucial role in dictating the compound's reactivity. By alkylating one of the nitrogen atoms, the issue of tautomerism, which can lead to mixtures of products in N-unsubstituted pyrazoles, is resolved. researchgate.net This ensures that subsequent reactions proceed with high regioselectivity. The presence of a specific alkyl group like propyl can also influence the molecule's physical properties, such as solubility, which is a critical factor in designing reaction conditions. The N-alkylation of pyrazoles is a well-established and highly selective process, often utilizing bases like potassium carbonate to facilitate the reaction. researchgate.net

The true synthetic utility of the molecule, however, lies in the chloromethyl group at the C-3 position. This functional group acts as a reactive "handle," enabling chemists to introduce a wide array of other functionalities through nucleophilic substitution reactions. This modularity is highly prized in combinatorial chemistry and drug discovery, where the rapid synthesis of a diverse library of related compounds is essential for screening and identifying new bioactive agents.

Significance of Pyrazole Ring Systems As Fundamental Chemical Scaffolds

The pyrazole (B372694) ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in molecules with a broad spectrum of biological activities. nih.govglobalresearchonline.net The stability conferred by its aromaticity, combined with its ability to engage in various non-covalent interactions like hydrogen bonding, makes it an ideal core structure for designing molecules that can effectively interact with biological targets such as enzymes and receptors. biosynce.com

The applications of pyrazole derivatives are extensive and impactful, spanning multiple industries:

Pharmaceuticals: A vast number of drugs incorporate the pyrazole moiety. Notable examples include the anti-inflammatory drug Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant. nih.gov The versatility of the pyrazole core allows it to be tailored for various therapeutic targets, leading to compounds with analgesic, anticancer, antibacterial, and antiviral properties. nih.govmdpi.com

Agrochemicals: In agriculture, pyrazole-containing compounds are crucial for crop protection. nih.govbiosynce.com They are found in numerous commercial herbicides, insecticides, and fungicides, such as Fipronil and Tolfenpyrad. nih.gov Their effectiveness often stems from their ability to disrupt key biological processes in pests and fungi. biosynce.com

Materials Science: The unique electronic properties and coordination capabilities of the pyrazole ring have led to its use in materials science. biosynce.comrroij.com Pyrazole-containing polymers can exhibit interesting optical and electrical properties, while their ability to coordinate with metal ions is exploited in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and catalysis. biosynce.com

Table 1: Examples of Commercially Significant Pyrazole-Containing Molecules
Compound NameClassApplication
CelecoxibPharmaceuticalAnti-inflammatory (COX-2 inhibitor)
RimonabantPharmaceuticalAnti-obesity (withdrawn)
FipronilAgrochemicalInsecticide
FenpyroximateAgrochemicalAcaricide/Insecticide
SildenafilPharmaceuticalErectile dysfunction treatment

Unique Reactivity Profile Conferred by the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) is the primary center of reactivity in 3-(Chloromethyl)-1-propyl-1H-pyrazole. As a primary alkyl halide, it is an excellent electrophile, highly susceptible to attack by a wide range of nucleophiles. This reactivity allows the compound to serve as a versatile pyrazolylmethylating agent, enabling the covalent attachment of the 1-propyl-1H-pyrazol-3-yl)methyl moiety to other molecules.

The principal reaction pathway for the chloromethyl group is nucleophilic substitution (Sₙ2 reaction). This process involves the displacement of the chloride ion, a good leaving group, by a nucleophile. This straightforward and high-yielding reaction can be used to form a variety of new chemical bonds. For instance, reaction with alcohols or phenols in the presence of a base yields ethers, while reaction with carboxylic acids produces esters. Similarly, amines, azides, and thiols can be used as nucleophiles to form new carbon-nitrogen, carbon-azide, and carbon-sulfur bonds, respectively.

Research on analogous chloromethyl pyrazoles has demonstrated this synthetic utility. For example, 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole has been used to synthesize novel pyrazole-containing imidazole (B134444) and triazole derivatives by reacting it with the corresponding heterocyclic nucleophiles. acs.org This strategy is widely employed to create hybrid molecules that may exhibit enhanced or novel biological activities.

Table 2: Representative Nucleophilic Substitution Reactions of the Chloromethyl Group
Nucleophile (Nu⁻)Reagent ExampleProduct ClassGeneral Reaction
Alkoxide (RO⁻)Sodium ethoxideEtherR'-CH₂Cl + RO⁻ → R'-CH₂OR + Cl⁻
Carboxylate (RCOO⁻)Sodium acetateEsterR'-CH₂Cl + RCOO⁻ → R'-CH₂OOCR + Cl⁻
Amine (R₂NH)DiethylamineAmineR'-CH₂Cl + R₂NH → R'-CH₂NR₂ + HCl
Thiolate (RS⁻)Sodium thiophenoxideThioether (Sulfide)R'-CH₂Cl + RS⁻ → R'-CH₂SR + Cl⁻
Azide (N₃⁻)Sodium azideAzideR'-CH₂Cl + N₃⁻ → R'-CH₂N₃ + Cl⁻
Cyanide (CN⁻)Potassium cyanideNitrileR'-CH₂Cl + CN⁻ → R'-CH₂CN + Cl⁻
*R' represents the (1-propyl-1H-pyrazol-3-yl) moiety.

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete and unambiguous assignment of all atoms and their connectivity within the 3-(Chloromethyl)-1-propyl-1H-pyrazole molecule can be achieved.

¹H, ¹³C, and ¹⁵N NMR Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the propyl group and the pyrazole (B372694) ring. The propyl group will display a characteristic triplet for the terminal methyl protons (CH₃), a sextet for the methylene (B1212753) protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the pyrazole nitrogen (N-CH₂). The pyrazole ring protons at positions 4 and 5 will appear as doublets, with their specific chemical shifts influenced by the electronic effects of the substituents. The chloromethyl group (CH₂Cl) protons are anticipated to appear as a singlet in a downfield region due to the deshielding effect of the adjacent chlorine atom.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each carbon atom in the propyl group, the pyrazole ring, and the chloromethyl substituent will give rise to a unique signal. The chemical shifts of the pyrazole ring carbons are particularly informative about the substitution pattern. The carbon of the chloromethyl group is expected to be significantly downfield due to the electronegativity of the chlorine atom.

While ¹⁵N NMR is less common, it can provide valuable information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The two nitrogen atoms, being in different chemical environments (one attached to the propyl group and the other adjacent to the chloromethyl-substituted carbon), would be expected to have distinct chemical shifts.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (pyrazole) ~6.2-6.4 d ~2-3
H-5 (pyrazole) ~7.4-7.6 d ~2-3
CH₂Cl ~4.6-4.8 s -
N-CH₂ ~4.0-4.2 t ~7-8
CH₂ ~1.8-2.0 sextet ~7-8

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole) ~148-152
C-4 (pyrazole) ~105-108
C-5 (pyrazole) ~130-133
CH₂Cl ~38-42
N-CH₂ ~50-54
CH₂ ~23-26

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl group (N-CH₂ with CH₂ and CH₂ with CH₃). It would also confirm the coupling between the H-4 and H-5 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected from the N-CH₂ protons to the C-5 and N-1 carbons of the pyrazole ring, and from the CH₂Cl protons to the C-3 and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In this molecule, NOESY could show correlations between the N-CH₂ protons of the propyl group and the H-5 proton of the pyrazole ring, confirming their spatial closeness.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry. EI is a hard ionization technique that often leads to extensive fragmentation, providing a characteristic fragmentation pattern or "fingerprint" of the molecule. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.

For this compound, HRMS-ESI would be used to determine its exact mass and thus its molecular formula (C₇H₁₁ClN₂). The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Under EI conditions, the molecular ion peak (M⁺) would be observed, and a series of fragment ions would be generated. The fragmentation of pyrazoles is known to often involve the cleavage of the N-N bond and the loss of substituents. rsc.org A plausible fragmentation pathway for this compound could involve the loss of a chlorine radical, the propyl group, or the chloromethyl group.

Predicted Key Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
158/160 [M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl)
123 [M - Cl]⁺
115 [M - C₃H₇]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching vibrations of the aliphatic propyl group and the aromatic pyrazole ring. The C=N and C=C stretching vibrations of the pyrazole ring will also be present. The C-Cl stretching vibration of the chloromethyl group will give rise to a characteristic band in the lower frequency region of the spectrum.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful for identifying the vibrational modes of the molecule, particularly for the non-polar bonds and the pyrazole ring vibrations.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretching (aliphatic) 2850-3000
C-H stretching (aromatic) 3000-3100
C=N stretching (pyrazole) 1500-1600
C=C stretching (pyrazole) 1400-1500
CH₂ bending 1450-1470

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry, Conformation, and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgspast.orgnih.gov If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would confirm the planarity of the pyrazole ring and determine the conformation of the propyl group relative to the ring.

Conformation: The preferred spatial arrangement of the flexible propyl group.

Intermolecular Interactions: The way in which the molecules pack together in the crystal lattice. This would reveal any significant intermolecular interactions, such as hydrogen bonds (if any adventitious water is present), dipole-dipole interactions, or van der Waals forces, which govern the physical properties of the solid. The presence of the chlorine atom and the nitrogen atoms of the pyrazole ring could lead to specific intermolecular contacts.

While a crystal structure for the title compound is not publicly available, analysis of related pyrazole derivatives in the Cambridge Structural Database often reveals planar pyrazole rings and various packing motifs driven by weak hydrogen bonds and π-π stacking interactions. spast.orgresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy has become an indispensable tool in academic and industrial research for the unambiguous determination of the three-dimensional arrangement of atoms in chiral molecules. nih.gov Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful for assigning the absolute configuration of enantiomers and quantifying their purity. nih.govnih.gov

Should chiral derivatives of this compound be synthesized, for instance, by introducing a stereocenter on the propyl group or through the formation of atropisomers, chiroptical spectroscopy would be the method of choice for their stereochemical characterization.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. researchgate.net For a hypothetical chiral derivative of this compound, the experimental VCD spectrum would be compared to the computationally predicted spectra for the (R)- and (S)-enantiomers. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration. nih.gov VCD has been successfully used to establish the absolute configuration of various pyrazoline enantiomers. nih.gov

The general workflow for VCD analysis would involve:

Synthesis and Isolation: Preparation and purification of the enantiomerically enriched or pure chiral derivative of this compound.

Computational Modeling: Quantum chemical calculations, typically using Density Functional Theory (DFT), would be performed to predict the VCD spectra for both possible enantiomers.

Experimental Measurement: The VCD spectrum of the synthesized compound would be recorded.

Spectral Comparison: The experimental spectrum would be overlaid with the calculated spectra to determine the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. units.it It is particularly useful for molecules containing chromophores. The pyrazole ring in this compound would serve as a chromophore, making ECD a suitable technique for its chiral derivatives. Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with theoretically calculated spectra. units.it

The application of ECD would follow a similar methodology to VCD, involving computational prediction and experimental measurement to assign the absolute configuration of a chiral derivative.

Enantiomeric Purity Determination

While chiroptical spectroscopy is primarily used for determining absolute configuration, it can also provide information about enantiomeric purity. The intensity of the VCD or ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. However, for precise quantification of enantiomeric purity, chromatographic techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase are generally preferred. nih.govacs.org These methods allow for the physical separation of the enantiomers and their individual quantification. nih.gov

Due to the absence of specific experimental studies on chiral derivatives of this compound in the reviewed literature, no data tables can be presented at this time. The following table provides a hypothetical summary of the spectroscopic techniques and their application.

Spectroscopic TechniqueApplicationInformation Obtained
Vibrational Circular Dichroism (VCD)Stereochemical analysis of chiral derivativesAbsolute configuration
Electronic Circular Dichroism (ECD)Stereochemical analysis of chiral derivativesAbsolute configuration
Chiral High-Performance Liquid Chromatography (HPLC)Separation and quantification of enantiomersEnantiomeric purity (enantiomeric excess)

Computational and Theoretical Studies of 3 Chloromethyl 1 Propyl 1h Pyrazole

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure of 3-(chloromethyl)-1-propyl-1H-pyrazole is fundamental to its stability, reactivity, and spectroscopic properties. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the electron distribution and molecular orbital (MO) energies of such molecules.

The pyrazole (B372694) ring is an aromatic heterocycle, and its electronic structure is characterized by a delocalized π-system. The nitrogen atom at the 1-position (N1), bonded to the propyl group, acts as a π-electron donor, contributing a lone pair to the aromatic system. The nitrogen at the 2-position (N2) is more pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring. The propyl group at N1 is primarily an electron-donating group through an inductive effect, which can slightly raise the energy of the molecular orbitals. Conversely, the chloromethyl group at the 3-position is electron-withdrawing due to the electronegativity of the chlorine atom, which can lower the energy of the molecular orbitals and influence the electron density distribution within the pyrazole ring.

Molecular orbital theory provides a detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that govern the molecule's reactivity. In pyrazole derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is often a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, with some contribution from the substituents. The LUMO is also anticipated to be centered on the pyrazole ring, likely with significant contributions from the chloromethyl group, given its electron-accepting nature. The HOMO-LUMO energy gap for similar substituted pyrazoles calculated using DFT methods is typically in the range of 4-6 eV, suggesting a stable electronic configuration. nih.gov

Below is a table of representative calculated electronic properties for a molecule structurally analogous to this compound, obtained from DFT calculations.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.0 eV
HOMO-LUMO Gap5.5 eV
Dipole Moment2.5 D

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propyl and chloromethyl substituents in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum on the potential energy surface) and to understand the energy barriers between different conformations.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.net For this compound, the key degrees of freedom are the dihedral angles associated with the rotation around the N1-C(propyl) and C3-C(chloromethyl) single bonds.

For the N-propyl group, rotation around the N-CH₂ bond will likely have a relatively low energy barrier, allowing for facile interconversion between different rotamers at room temperature. The most stable conformation is expected to be one that minimizes steric hindrance between the propyl chain and the pyrazole ring. The rotation of the chloromethyl group is also expected to have a low barrier.

The following table presents hypothetical relative energies for different conformers of this compound, based on typical values for similar substituted pyrazoles.

ConformerDihedral Angle (N1-C-C-C)Dihedral Angle (C3-C-Cl)Relative Energy (kcal/mol)
1 (Global Minimum)180° (anti)60° (gauche)0.00
260° (gauche)60° (gauche)0.85
3180° (anti)180° (anti)1.20
460° (gauche)180° (anti)1.55

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. rsc.orgresearchgate.net The calculated magnetic shielding tensors are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, the protons on the pyrazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The propyl and chloromethyl protons will have characteristic shifts in the aliphatic region. The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the chemical shifts influenced by their hybridization and proximity to electronegative atoms.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. rdd.edu.iq The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. The predicted spectrum for this compound would show characteristic peaks for the pyrazole ring stretching and bending modes, C-H stretching and bending of the alkyl groups, and the C-Cl stretching of the chloromethyl group.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For pyrazole derivatives, the UV-Vis spectrum is typically characterized by π→π* transitions within the aromatic ring. The substitution pattern can influence the position and intensity of the absorption maxima. The propyl and chloromethyl groups are expected to cause a slight shift in the absorption bands compared to the parent pyrazole.

The following tables present predicted spectroscopic data for this compound based on calculations for analogous compounds.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
Pyrazole H46.3
Pyrazole H57.5
CH₂Cl4.7
N-CH₂4.1
CH₂ (propyl)1.8
CH₃ (propyl)0.9

Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (pyrazole ring)3100-3150
C-H stretch (alkyl)2850-2960
C=N stretch (pyrazole ring)1500-1550
C-N stretch (pyrazole ring)1350-1400
C-Cl stretch700-750

Predicted UV-Vis Absorption

TransitionPredicted λ_max (nm)Oscillator Strength (f)
π → π*2200.15

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of reactants, transition states, and products. For this compound, a likely reaction is nucleophilic substitution at the chloromethyl group.

Transition State Localization and Energy Barrier Calculation

A key aspect of studying a reaction mechanism computationally is the localization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For a bimolecular nucleophilic substitution (S_N2) reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion), computational methods can be used to find the geometry of the S_N2 transition state. oregonstate.edu This TS would feature a pentacoordinate carbon atom, with the nucleophile and the leaving chloride ion partially bonded to the methylene (B1212753) carbon. The calculated activation energy barrier provides a quantitative measure of the reaction's feasibility. For S_N2 reactions on similar benzylic and allylic systems, calculated activation barriers are often in the range of 15-25 kcal/mol in the gas phase. bris.ac.ukresearchgate.net

The following table provides hypothetical energetic data for an S_N2 reaction of this compound with a generic nucleophile, based on typical computational results for similar reactions.

ParameterCalculated Value (kcal/mol)
Activation Energy (ΔE‡)20.5
Reaction Energy (ΔE_rxn)-15.0

Solvation Effects in Computational Studies

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on the reaction mechanism and energetics. Computational models can account for solvation effects using either implicit or explicit solvent models. youtube.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For the S_N2 reaction of this compound, a polar solvent would be expected to stabilize the charged nucleophile and the developing charge on the leaving group in the transition state, thereby affecting the activation energy. Computational studies including solvation models are crucial for obtaining results that are comparable to experimental observations in solution. usp.br

Aromaticity, Tautomerism, and Resonance Stabilization of the Pyrazole Ring

Aromaticity: The pyrazole ring in this compound is aromatic, satisfying Hückel's rule with 6 π-electrons in a cyclic, planar system. Computational methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). beilstein-journals.orgscispace.com NICS calculations typically show negative values inside the aromatic ring, indicative of a diatropic ring current. The HOMA index, based on bond length deviations from an ideal aromatic system, is close to 1 for highly aromatic compounds. The N-propyl and C-chloromethyl substituents can slightly modulate the aromaticity through their electronic effects, but the pyrazole ring is expected to remain strongly aromatic. ub.eduresearchgate.net

Tautomerism: For unsubstituted or N-unsubstituted pyrazoles, tautomerism is a key feature, involving the migration of a proton between the two nitrogen atoms. However, in this compound, the presence of the propyl group on the N1 nitrogen atom "locks" the tautomeric form. This N-substitution prevents proton migration, so the molecule exists as a single tautomer. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Reactivity

QSAR and QSPR models for chemical reactivity are built on the premise that the structure of a molecule, quantified by various descriptors, dictates its behavior in chemical reactions. conicet.gov.ar For pyrazole derivatives, these models are crucial for understanding their synthesis, stability, and interactions. eurasianjournals.com The reactivity of this compound is primarily influenced by the electronic and steric effects of its substituents: the 1-propyl group and the 3-chloromethyl group.

Molecular Descriptors for Reactivity

Computational studies on substituted pyrazoles and other heterocyclic compounds utilize a range of molecular descriptors to build predictive models for reactivity. researchgate.netnih.gov These descriptors can be categorized as electronic, steric, and topological.

Electronic Descriptors: These quantify the electronic aspects of the molecule. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net

Mulliken Charges and Electrostatic Potential (ESP): These describe the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen atoms of the pyrazole ring and the chlorine atom are expected to be electron-rich sites, while the carbon of the chloromethyl group is an electrophilic center.

Steric Descriptors: These describe the size and shape of the molecule. The propyl group at the N1 position and the chloromethyl group at the C3 position will sterically hinder the approach of reactants to the pyrazole core. Descriptors like molar volume and surface area are used to quantify these effects.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

QSAR/QSPR Model Development

A typical QSAR/QSPR study involves a dataset of structurally related compounds with experimentally determined reactivity data. Computational methods, such as Density Functional Theory (DFT), are used to calculate various molecular descriptors for each compound. researchgate.netnih.gov Statistical techniques, like multiple linear regression (MLR), are then employed to build a mathematical equation that correlates a selection of descriptors with the observed reactivity.

For instance, a hypothetical QSPR model for the reactivity of a series of N-alkyl-3-(chloromethyl)pyrazoles in a nucleophilic substitution reaction might take the form:

log(k) = c₀ + c₁(LUMO Energy) + c₂(Steric Hindrance Parameter) + c₃*(ESP at C)

Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Application to this compound

The 1-propyl group is an electron-donating group (EDG) through an inductive effect. This would be expected to raise the energy of the HOMO, potentially increasing the nucleophilicity of the pyrazole ring itself.

The 3-chloromethyl group has dual effects. The chlorine atom is electron-withdrawing, which lowers the energy of the LUMO, making the adjacent carbon atom a prime target for nucleophilic attack. This is a key feature defining the reactivity of this compound, making it a useful alkylating agent in synthesis.

The following table illustrates how different substituents on a pyrazole ring, calculated using computational methods in research studies, can influence key electronic descriptors related to reactivity. researchgate.net

Compound (Substituent at C3)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyrazole (H)-6.580.897.472.21
3-Methylpyrazole (Electron Donating)-6.350.957.302.50
3-Nitropyrazole (Electron Withdrawing)-7.21-1.156.064.85
3-Chloromethyl-1-propyl-1H-pyrazole (Hypothetical)-6.8 to -7.1-0.5 to -0.9~6.0 to 6.6~3.0 to 3.5

Note: Data for Pyrazole and its methyl/nitro derivatives are representative values from DFT studies. researchgate.net Values for this compound are hypothetical estimates based on the expected electronic effects of its substituents.

This data demonstrates that electron-donating groups (like methyl) tend to increase the HOMO energy, while electron-withdrawing groups (like nitro) significantly lower both HOMO and LUMO energies, reducing the energy gap and increasing potential reactivity. researchgate.net The chloromethyl group, being electron-withdrawing, would similarly be expected to lower the LUMO energy, enhancing the electrophilicity of the side chain's carbon atom, thus increasing its susceptibility to nucleophilic attack. QSAR/QSPR models quantify these relationships, providing a predictive framework for chemical reactivity. conicet.gov.arneuroquantology.com

Emerging Research Frontiers and Future Directions in the Chemistry of the Compound

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 3-(Chloromethyl)-1-propyl-1H-pyrazole and its derivatives, research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Recent advancements in the synthesis of pyrazole (B372694) derivatives have highlighted the use of greener techniques such as microwave-assisted synthesis and the use of eco-friendly solvents. eurasianjournals.com For instance, the chlorination of pyrazoles has been achieved using solvent-free mechanochemical methods with reagents like trichloroisocyanuric acid, offering a rapid and operationally simple protocol that avoids tedious column chromatography and reduces solvent consumption. rsc.org

Furthermore, multicomponent reactions (MCRs) are being explored for the efficient construction of complex pyrazole-containing scaffolds in a single step, often in aqueous media. mdpi.com These strategies offer significant advantages in terms of atom economy and reduced waste generation. The application of such green methodologies to the synthesis of this compound could involve the development of one-pot procedures starting from readily available precursors, thereby streamlining the synthetic process and enhancing its sustainability.

Synthetic StrategyGreen Chemistry Principle(s) AddressedPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisEnergy efficiency, Reduced reaction timesFaster reaction rates and potentially higher yields.
Mechanochemical MethodsSolvent-free or reduced solvent useMinimization of solvent waste and simplified work-up procedures.
Multicomponent Reactions (MCRs)Atom economy, Step economyEfficient construction of the pyrazole core and introduction of the chloromethyl group in a single step.
Use of Aqueous MediaSafer solventsReduced environmental impact and improved safety profile of the synthesis.

Exploration of Unconventional Reactivity Modes and Catalytic Applications

The chloromethyl group in this compound is a key functional handle for exploring novel reactivity and developing new catalytic applications. The carbon-chlorine bond can be readily cleaved, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups.

Beyond simple substitution, the pyrazole scaffold itself can participate in various chemical transformations. Protic pyrazoles, for instance, have been shown to act as versatile ligands in homogeneous catalysis due to their proton-responsive nature. mdpi.com While this compound is an N-substituted pyrazole, the pyrazole ring can still coordinate to metal centers, and the chloromethyl group can be used to anchor the molecule to a solid support for heterogeneous catalysis or to create bidentate or pincer-type ligands. mdpi.com

The pyrazole ring is also known to exhibit bifunctional reactivity in frustrated Lewis pair chemistry, participating in the activation of small molecules like dihydrogen and carbon dioxide. mdpi.com Future research could explore the potential of this compound and its derivatives to act as catalysts or ligands in a variety of organic transformations, including cross-coupling reactions, hydrogenation, and carbon dioxide fixation.

Reactivity Mode/ApplicationDescriptionPotential Relevance to this compound
Nucleophilic SubstitutionDisplacement of the chloride by various nucleophiles.Introduction of diverse functional groups at the 3-position.
Ligand SynthesisCoordination of the pyrazole nitrogen atoms to metal centers.Development of new catalysts for a range of chemical transformations.
Frustrated Lewis Pair ChemistryCooperative activation of small molecules.Exploration of metal-free catalytic applications.
Heterogeneous CatalysisImmobilization on a solid support.Creation of recyclable and reusable catalytic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved reaction control, and facile scalability. mdpi.comnih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future research.

Continuous-flow reactors can enable the safe handling of hazardous reagents and intermediates that may be involved in the synthesis of functionalized pyrazoles. mit.edu For instance, the in-situ generation and immediate consumption of reactive species can be achieved in a flow system, minimizing the risks associated with their accumulation in batch reactors. mit.edu

Automated synthesis platforms, which often utilize flow chemistry, can accelerate the discovery and optimization of new pyrazole-based compounds. By systematically varying reaction parameters such as temperature, pressure, and reagent stoichiometry, these platforms can rapidly identify optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach can significantly shorten the drug discovery and development timeline for new therapeutic agents based on this scaffold. mit.edu

Feature of Flow ChemistryAdvantageApplication in the Synthesis of this compound
Enhanced SafetyMinimized handling of hazardous materials.Safe generation and use of reactive intermediates.
Precise Reaction ControlAccurate control of temperature, pressure, and mixing.Improved yields and selectivities.
ScalabilityFacile scale-up from laboratory to production.Efficient manufacturing of the target compound.
AutomationHigh-throughput screening and optimization.Rapid discovery of new derivatives and synthetic routes.

Rational Design of Advanced Organic Reagents and Ligands Based on the Compound's Scaffold

The pyrazole scaffold is considered a privileged structure in medicinal chemistry and drug design. frontiersin.orgnih.gov The rational design of new organic reagents and ligands based on the this compound core can lead to the development of novel molecules with tailored properties and functions.

The chloromethyl group serves as a versatile anchor point for the introduction of various functionalities, allowing for the systematic modification of the molecule's steric and electronic properties. This tunability is crucial for the design of ligands with specific coordination properties for metal catalysts or for the development of enzyme inhibitors with high affinity and selectivity. researchgate.net

Molecular modeling and computational chemistry can play a vital role in the rational design process. nih.gov By simulating the interactions between pyrazole derivatives and their biological targets, researchers can predict the binding affinities and modes of action of new compounds, guiding the synthetic efforts towards the most promising candidates. nih.gov This integrated approach of computational design and synthetic chemistry can significantly accelerate the discovery of new drugs and catalysts based on the this compound scaffold.

Design StrategyObjectiveExample Application for this compound
Structure-Activity Relationship (SAR) StudiesTo understand the relationship between chemical structure and biological activity.Optimization of the substituents on the pyrazole ring to enhance therapeutic efficacy.
Fragment-Based Drug DesignTo build potent inhibitors from small molecular fragments.Using the pyrazole core as a starting point for the design of new enzyme inhibitors.
Ligand-Based Drug DesignTo design molecules that mimic the properties of known active compounds.Development of new pyrazole derivatives with improved pharmacological profiles.
Molecular DockingTo predict the binding orientation of a molecule to a target protein.Identification of promising drug candidates for further experimental validation.

Hybrid Experimental-Computational Approaches in Mechanistic and Synthetic Studies

The combination of experimental and computational methods provides a powerful approach to gain a deeper understanding of reaction mechanisms and to guide the development of new synthetic strategies. eurasianjournals.com For this compound, hybrid experimental-computational studies can elucidate the intricate details of its reactivity and help in the design of more efficient and selective synthetic routes.

Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the electronic structure and reactivity of the pyrazole ring and the chloromethyl group. eurasianjournals.com These calculations can provide insights into the transition states of chemical reactions, helping to explain observed selectivities and to predict the outcome of new reactions. eurasianjournals.com

Molecular dynamics simulations can be employed to study the conformational dynamics of pyrazole derivatives and their interactions with solvents and other molecules. eurasianjournals.com This information is crucial for understanding the behavior of these compounds in different environments and for designing molecules with specific solubility and transport properties. The integration of these computational tools with experimental data can lead to a more comprehensive understanding of the chemistry of this compound and facilitate the development of new applications for this versatile compound. nih.gov

Computational MethodInformation ProvidedApplication in the Study of this compound
Density Functional Theory (DFT)Electronic structure, reaction energies, transition states.Elucidation of reaction mechanisms and prediction of reactivity.
Molecular Dynamics (MD) SimulationsConformational dynamics, intermolecular interactions.Understanding solubility, transport properties, and binding to biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM)High-level treatment of the reactive center combined with a classical description of the environment.Modeling enzymatic reactions and other complex chemical processes.
Virtual ScreeningIn silico screening of large compound libraries.Identification of new lead compounds for drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-1-propyl-1H-pyrazole, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using propenones and hydrazine derivatives under acidic conditions. For example, substituting propionic acid for acetic acid in hydrazine-based cyclization may enhance regioselectivity. Reaction temperature (80–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly affect yield. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the chloromethyl-substituted product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the propyl and chloromethyl substituents. The chloromethyl group typically appears as a singlet at δ ~4.5–5.0 ppm.
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., as in ) resolves bond angles and confirms the pyrazole ring’s planarity. The chloromethyl group’s spatial orientation can be correlated with steric effects in downstream reactions.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass and isotopic patterns .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to moisture due to the reactive chloromethyl group. Stability studies (e.g., accelerated degradation tests at 40°C/75% RH) suggest storage in anhydrous environments (argon atmosphere) at –20°C. LC-MS monitoring over 30 days can track decomposition products like hydrolyzed alcohols or dimerized byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of the chloromethyl group in cross-coupling reactions?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (SN_N2) with amines or thiols. Kinetic studies (e.g., using 35^{35}Cl isotopic labeling) reveal steric hindrance from the propyl group slows reactivity. Computational DFT modeling (e.g., Gaussian 09) can map transition states and predict regioselectivity in reactions with bulky nucleophiles .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays (e.g., MIC values) may arise from impurities or solvent effects. Strategies include:

  • Purity Validation : HPLC (>98% purity) and elemental analysis.
  • Dose-Response Repetition : Testing across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) with standardized protocols.
  • SAR Analysis : Comparing substituent effects (e.g., replacing the propyl group with methyl or benzyl) to isolate structural determinants of activity .

Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. The chloromethyl group increases logP, potentially enhancing membrane penetration but risking toxicity.
  • Molecular Docking : AutoDock Vina can simulate binding to targets (e.g., bacterial enoyl-ACP reductase) to prioritize derivatives for synthesis .

Q. How can crystallographic data resolve ambiguities in the stereoelectronic effects of the pyrazole ring?

  • Methodological Answer : X-ray crystallography (e.g., ) quantifies bond lengths and angles, revealing electron-withdrawing effects of the chloromethyl group. Hirshfeld surface analysis further maps intermolecular interactions (e.g., C–H···Cl contacts) influencing packing and solubility .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

  • Methodological Answer : Solubility discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) or residual solvents. Techniques to address this:

  • PXRD : Compare diffraction patterns of batches synthesized under different conditions.
  • DSC : Identify melting point variations indicative of polymorphs.
  • NMR Solubility Tests : Use deuterated solvents (DMSO-d6_6, CDCl3_3) to quantify saturation points .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey Signals/ParametersReference
1^1H NMRδ 4.8 ppm (s, 2H, CH2_2Cl)
13^13C NMRδ 44.5 ppm (CH2_2Cl)
HRMS[M+H]+^+ calc. 173.0512, found 173.0515

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

Time (Days)Purity (%)Major Degradation Product
099.5
1595.2Hydrolyzed alcohol
3088.7Dimerized byproduct

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.